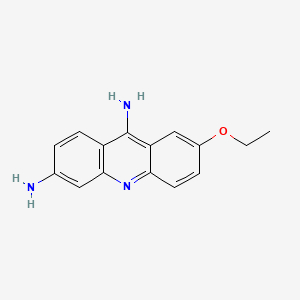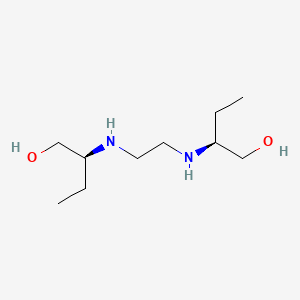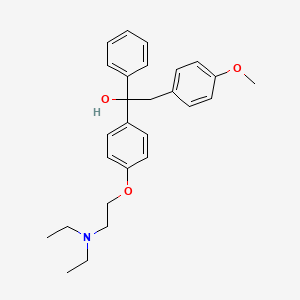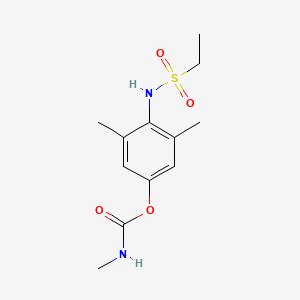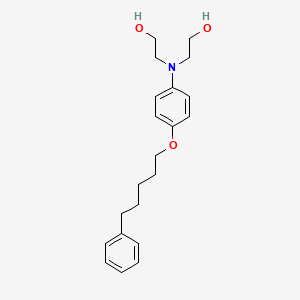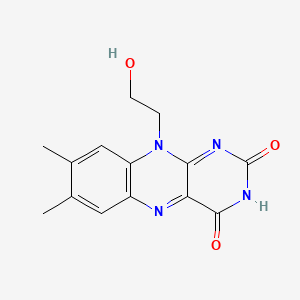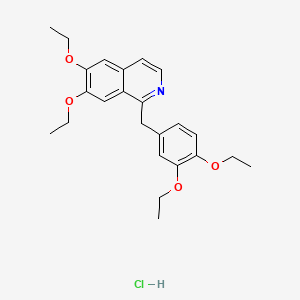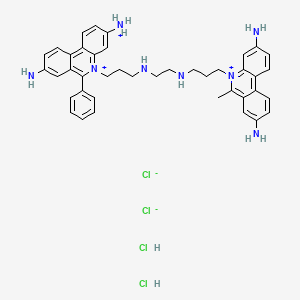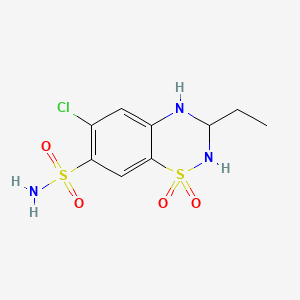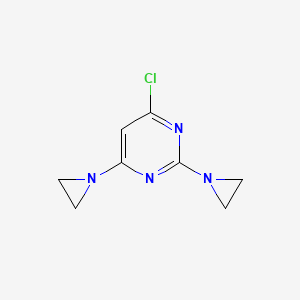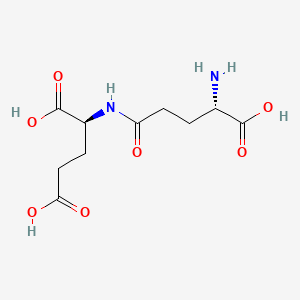
gamma-Glutamylglutamate
説明
Gamma-Glutamylglutamate (γ-Glu-Glu) is a compound that plays a variety of roles in diverse organisms. It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .
Synthesis Analysis
γ-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .
Molecular Structure Analysis
Gamma glutamyl transferases (GGT) are highly conserved enzymes that occur from bacteria to humans. They remove terminal γ-glutamyl residue from peptides and amides . The available data indicate that the members of the GGT family share common structural features but are functionally heterogeneous .
Chemical Reactions Analysis
GGT is a two-substrate enzyme catalyzing the transfer of γ-glutamyl moiety from donor substrates, such as glutathione/glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) or the donor itself (autotranspeptidation) .
Physical And Chemical Properties Analysis
The main biochemical and structural properties of γ-GTs isolated from different sources, as well as their conformational stability and mechanism of catalysis, are described and examined with the aim of contributing to the discussion on their structure–function relationships .
科学的研究の応用
Role in Bacterial Metabolism
Gamma-Glutamylglutamate plays a crucial role in the metabolism of gamma-glutamyl compounds in bacteria . The enzymatic characteristics of gamma-glutamyltranspeptidase, which is essential for the metabolism of these compounds, have been elucidated .
Production of Useful Gamma-Glutamyl Compounds
The transpeptidation activity of bacterial gamma-glutamyltranspeptidases can be used for the efficient enzymatic production of useful gamma-glutamyl compounds . These include prodrugs for Parkinson’s disease, theanine, and kokumi compounds .
Glutathione Metabolism
Gamma-Glutamylglutamate is involved in glutathione metabolism . Glutathione is the most abundant anti-oxidant molecule in cells and is involved in a series of important cellular functions .
Detoxification Processes
Gamma-Glutamylglutamate plays a critical role in detoxification processes . It is involved in the reductive detoxification of peroxides, which are oxidized into GSSG .
Inflammation Processes
Gamma-Glutamylglutamate is involved in inflammation processes . It plays critical roles in antioxidant defense, detoxification, and inflammation processes .
Biotechnological Applications
The biochemical properties of gamma-Glutamylglutamate to cleave the unusual peptide bond of GSH and to transfer the gamma-glutamyl moiety to some acceptors for producing gamma-glutamyl compounds can be exploited in different ways for pharmaceutical and biotechnological interests .
作用機序
Target of Action
Gamma-Glutamylglutamate primarily targets Gamma-glutamyl transferases (GGT) . These are highly conserved enzymes that occur from bacteria to humans . They play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . Additionally, it has been observed that Gamma-Glutamylglutamate elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
Gamma-Glutamylglutamate interacts with its targets by being a substrate for GGT . GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the released gamma-glutamyl group to water or to some amino acids and peptides . This results in the formation of gamma-glutamyl amino acids, which are then transported into the cell . In the case of NMDA receptors, Gamma-Glutamylglutamate partially activates these receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
Gamma-Glutamylglutamate is involved in the gamma-glutamyl cycle , a pathway for the synthesis and degradation of glutathione as well as drug and xenobiotic detoxification . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Pharmacokinetics
It is known that ggt, the primary target of gamma-glutamylglutamate, is a glycoprotein integrated in the plasma membrane with its active site on the outside . This suggests that Gamma-Glutamylglutamate may need to be transported across the cell membrane to interact with its target.
Result of Action
The action of Gamma-Glutamylglutamate results in the removal of terminal gamma-glutamyl residue from peptides and amides . This plays a critical role in the homeostasis of glutathione and in the detoxification of xenobiotics in mammals . It also elicits excitatory effects on neurons by activating NMDA receptors .
Action Environment
The action of Gamma-Glutamylglutamate can be influenced by environmental factors such as the presence of other molecules and the state of the cell. For instance, the action of Gamma-Glutamylglutamate on NMDA receptors is dependent on the integrity of synaptic transmission . Moreover, the concentration of Gamma-Glutamylglutamate can be directly linked to GSH metabolism, as it can be a by-product of glutathione breakdown after gamma-glutamyl transferase action .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDWQKWSLFFFR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912237 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamylglutamate | |
CAS RN |
1116-22-9 | |
| Record name | L-γ-Glutamyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-γ-L-glutamyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




